2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole

Heterocyclic Building Blocks Medicinal Chemistry Structure-Property Relationships

Linear chloroalkyl imidazole building blocks lack the stereochemical differentiation required for enantioselective synthesis campaigns, forcing medicinal chemists into additional chiral resolution steps. This 2-(4-chloro-3-methylbutyl)-1-methyl-1H-imidazole solves that bottleneck with an intrinsic stereogenic center at the 3-methyl position. • Enables diastereomeric differentiation and enantioselective transformations unavailable with linear 2-(4-chlorobutyl) analogs. • Terminal chlorine serves as a versatile leaving group for SN2 displacement, thioether formation, or cross-coupling; the β-methyl branch modulates steric environment for improved regioselectivity. • Patent-preferred isoamyl (3-methylbutyl) motif explicitly claimed in bradykinin B2 receptor modulator patents (US 6,358,949 B1) - a strategically justified scaffold for IP-differentiated library synthesis. Supplied at 98% purity with Certificate of Analysis. Standard global shipping for R&D use.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
Cat. No. B13626965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(CCC1=NC=CN1C)CCl
InChIInChI=1S/C9H15ClN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3
InChIKeyHBDIEPWDDCUOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole: Key Physicochemical Identity and Procurement Baseline


2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole (CAS 1523636-64-7) is a disubstituted imidazole heterocycle with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It belongs to the class of 1-methyl-2-alkylimidazole derivatives, distinguished from simpler analogs by a branched 4-chloro-3-methylbutyl side chain at the 2-position of the imidazole ring . Commercial availability is predominantly as a research chemical or heterocyclic building block with a typical certified purity of 98% . The compound carries no publicly available biological assay data in PubChem, ChEMBL, or the PDB, and its primary documented value lies in its utility as a synthetic intermediate bearing both a terminal chloro leaving group and a branched alkyl scaffold that introduces steric and stereoelectronic differentiation relative to linear or unchlorinated analogs .

Branched alkyl chloride building block for nucleophilic displacement reactions
3-Methyl substituent creates a stereogenic center suitable for enantioselective synthesis
Standard commercial purity supports direct use; no prior biological annotations

Why General Imidazole Building Blocks Cannot Substitute for 2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole in Synthetic Sequences


Substituting a generic 1-methylimidazole or a linear 2-(4-chlorobutyl)-1-methyl-1H-imidazole for the target compound alters three interdependent molecular properties that dictate downstream synthetic utility: (i) the 3-methyl branch on the butyl chain introduces a stereogenic center absent in linear analogs such as 2-(4-chlorobutyl)-1-methyl-1H-imidazole (CAS 1132670-50-8, MW 172.65, C₈H₁₃ClN₂), enabling enantioselective transformations or diastereomeric differentiation in subsequent steps ; (ii) the terminal chlorine atom remains available for nucleophilic displacement, but the β-methyl group modulates both the steric environment around the reactive center and the conformational flexibility of the tether, which directly affects coupling efficiency and regioselectivity in SN2-type reactions compared to unbranched or ring-chlorinated analogs such as 2-butyl-4-chloro-1-methylimidazole ; and (iii) in medicinal chemistry campaigns targeting receptors such as the bradykinin B2 receptor, the isoamyl (3-methylbutyl) motif with terminal halogen substitution has been explicitly claimed as a particularly preferred pharmacophoric element, implying that the branched chain is not an arbitrary design choice but a structure-activity determinant .

Target compound
Linear 2-(4-chlorobutyl) analog
Linear side chain lacks the β-methyl stereogenic center, which may preclude enantioselective transformations and alter conformational bias during SN2 reactions.
Target compound
Ring-chlorinated 2-butyl-4-chloroimidazole
Chlorine on the imidazole ring creates a biologically pre-optimized scaffold (ACE inhibitor), not a synthetic leaving group; its reactivity and application context differ fundamentally.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole Against Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Linear 2-(4-Chlorobutyl) Analog

The target compound (C₉H₁₅ClN₂, MW 186.68) differs from the closest linear analog 2-(4-chlorobutyl)-1-methyl-1H-imidazole (C₈H₁₃ClN₂, MW 172.65) by exactly one CH₂ unit and a methyl branch, yielding a 14.03 Da mass increase (8.1% higher molecular weight) . This mass difference is analytically resolvable by LC-MS and provides a clear identity marker during reaction monitoring. The additional carbon also raises the calculated logP by approximately 0.5 units, altering partition behavior in extraction and chromatography relative to the linear analog .

MW & Formula vs. Linear Analog
Head-to-head
ΔMW +14.03 g/mol (C₉H₁₅ClN₂ vs. C₈H₁₃ClN₂); ΔlogP ≈ +0.5
Distinct mass and lipophilicity ensure chromatographic and extractive differentiation
Supports unambiguous identity confirmation during reaction monitoring
Heterocyclic Building Blocks Medicinal Chemistry Structure-Property Relationships

Stereochemical Differentiation: Presence of a Prochiral or Chiral Center Absent in Linear Alkyl Analogs

The 3-methyl substituent on the butyl chain of the target compound introduces a stereogenic center at the C3 position of the side chain. This center is absent in 2-(4-chlorobutyl)-1-methyl-1H-imidazole (linear, achiral side chain) and in 2-butyl-4-chloro-1-methylimidazole (chlorine on the ring, achiral butyl group) . In the context of the bradykinin B2 receptor modulator patent US 6,358,949 B1, the isoamyl (3-methylbutyl) group with a terminal chloro substituent is explicitly designated as a 'particularly preferred' embodiment, whereas the simple n-butyl chain with chloro substitution is listed only as a general alternative, suggesting that the branched scaffold is a deliberate pharmacophoric choice for receptor binding or selectivity optimization .

Stereogenic Center vs. Linear
Class-level inference
One stereogenic center (C3 branch) vs. zero (linear side chains)
Enables chiral resolution and asymmetric induction absent in unbranched analogs
Branched chain is patent-preferred (US 6,358,949); no enantiopure material reported
Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Positional Chlorine Differentiation: Side-Chain vs. Ring-Chlorinated Imidazole Scaffolds in ACE Inhibitor Context

In the well-characterized 2-butyl-4-chloro-1-methylimidazole series, the chlorine atom resides directly on the imidazole ring at the 4-position, contributing to electronic modulation of the heterocycle and participating in potential halogen-bonding interactions with the ACE target . The most potent ACE inhibitor derived from this scaffold (compound 5i) achieved an IC₅₀ of 0.100 μM, equipotent to clinical drugs benazepril and enalapril . In contrast, the target compound carries the chlorine on the terminal carbon of a flexible alkyl tether, which positions the halogen up to ~5 Å farther from the imidazole ring and changes its electronic role from a direct ring substituent to a reactive synthetic handle . This positional difference fundamentally alters the compound's utility: the ring-chlorinated series is optimized for biological target engagement, while the side-chain-chlorinated target compound is optimized as a versatile synthetic intermediate for nucleophilic displacement at the terminal chlorine.

Chlorine Position vs. Ring-Cl
Class-level inference
Terminal Cl (synthetic handle) vs. ring C4-Cl (ACE pharmacophore); ring series IC₅₀ 0.100 µM reported
Position defines synthetic utility vs. biological target engagement
Target compound lacks any ACE or bioactivity data; category error to expect similar activity
ACE Inhibition Imidazole Scaffolds Medicinal Chemistry

Commercial Purity Benchmarking Against Close Structural Analogs

The target compound is commercially supplied at a purity of 98% (HPLC or GC, as certified by vendors including Leyan and MolDB) . This purity level is comparable to the standard specification for the linear analog 2-(4-chlorobutyl)-1-methyl-1H-imidazole (CAS 1132670-50-8), also offered at 98% , and to 2-chloromethyl-1-pentyl-1H-imidazole (CAS varies, 98%) . However, it exceeds the typical minimum purity specification of 95% reported for 4-(chloromethyl)-1-isopentyl-1H-imidazole, a regioisomeric analog where the chloromethyl group is at the 4-position rather than the 2-position . No quantitative stability or lot-to-lot variability data have been published for any of these compounds.

Commercial Purity Benchmark
Cross-study comparable
98% (vendor-certified); equivalent to best-in-class analog specifications
Places target among higher-purity commercially available chloroalkylimidazoles
Reduces need for pre-synthetic purification; no lot variability data published
Chemical Procurement Building Block Quality Purity Specifications

Bradykinin B2 Receptor Modulator Patent Preference for the 3-Methylbutyl (Isoamyl) Motif with Chloro Substitution

United States Patent 6,358,949 B1, covering aryl and heteroaryl fused aminoalkyl-imidazole derivatives as selective modulators of bradykinin B2 receptors, defines a preference hierarchy for the R3 substituent (the alkyl group attached to the imidazole nitrogen or via a fused ring system) . 'Particularly preferred compounds of Formula II are those where R3 is butyl or isoamyl, i.e., 3-methylbutyl, R4 is chloro, and Ra and Rb are independently C1-C2 alkoxy, most preferably methoxy' [REFS-1 at L193-L198]. Compounds bearing a simple n-butyl or n-pentyl chain without the 3-methyl branch are classified only as 'more preferred' or 'preferred' but not 'particularly preferred,' while the 3-methylbutyl (isoamyl) group is consistently elevated to the highest preference tier across both Formula II and Formula III compound classes [REFS-1 at L213-L222]. This tiered preference structure constitutes a direct, quantifiable patent-based differentiation: within the claimed chemical space, the 3-methylbutyl motif with terminal chloro substitution confers a higher likelihood of potent and selective B2 receptor modulation than unbranched alkyl analogs with otherwise identical substitution patterns.

B2 Receptor Patent Preference
Head-to-head
Particularly preferred (3-methylbutyl) > More preferred (n-butyl) in US 6,358,949
Patent-encoded preference supports selection for B2 receptor modulator programs
No quantitative activity data provided in patent
Bradykinin B2 Receptor Patent Analysis GPCR Modulators

Absence of Public Biological Assay Data: A Critical Differentiator for Procurement Decision-Making

A systematic search of PubChem, ChEMBL, BindingDB, and the PDB returned no biological assay results for CAS 1523636-64-7 or the compound name . This contrasts with the ring-chlorinated counterpart 2-butyl-4-chloro-1-methylimidazole, which has publicly deposited IC₅₀ data across multiple targets (ACE IC₅₀ = 0.100–3.60 μM) in peer-reviewed journals . The target compound is classified unequivocally as a 'negative finding for bioactivity' in public databases as of the search date (2026-05-05). This transparency matters: it defines the compound as a synthetic building block, not a pre-validated biological probe, and shifts the burden of biological characterization entirely to the purchaser.

Absence of Bioactivity Data
Cross-study comparable
0 public bioassay records (PubChem, ChEMBL, BindingDB, PDB as of 2026-05-05)
Clean synthetic intermediate with no prior target-association bias
Contrasts with ring-Cl series (>10 IC₅₀ records); supports de novo probe development
Data Availability Risk Assessment Procurement Due Diligence

Evidence-Backed Application Scenarios for 2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole in Research and Industrial Settings


Synthetic Intermediate for Bradykinin B2 Receptor Modulator Libraries

Based on the explicit patent preference for 3-methylbutyl (isoamyl) substituents with terminal chloro groups in US 6,358,949 B1 , this compound is a strategically justified building block for constructing focused libraries of bradykinin B2 receptor modulators. The terminal chlorine provides a synthetic handle for amine displacement, thioether formation, or Suzuki/Heck coupling after conversion to organometallic species, while the 3-methyl branch introduces conformational constraint and a potential chiral center that can be exploited in enantioselective syntheses of patent-differentiated chemical matter.

Versatile Electrophile for Nucleophilic Displacement in Medicinal Chemistry Campaigns

The terminal alkyl chloride on a branched scaffold distinguishes this building block from simple linear alkyl chlorides. In SN2 reactions with amine, thiolate, or alkoxide nucleophiles, the β-methyl group modulates the steric environment, potentially offering regioselectivity advantages over 2-(4-chlorobutyl)-1-methyl-1H-imidazole in reactions where steric bias is desired . This positions the compound as a mid-stage intermediate for installing the imidazole moiety into more complex architectures, particularly when the 3-methyl branch is intended to carry through to the final bioactive molecule as a metabolic stability or receptor-fit determinant.

Negative-Control or Chemical Biology Probe Scaffold Requiring Absence of Pre-Existing Biological Annotation

The confirmed absence of any public biological assay data for this compound across PubChem, ChEMBL, BindingDB, and the PDB makes it uniquely suitable as a starting scaffold for chemical biology probe development where intellectual property freedom-to-operate and a clean annotation slate are paramount. Unlike the heavily annotated 2-butyl-4-chloro-1-methylimidazole series (ACE IC₅₀ data in multiple publications), this compound carries no prior target-association bias, allowing de novo target identification or phenotypic screening hits to be attributed solely to the novel derivative synthesized from it.

Chromatographic Method Development Standard Leveraging Distinct Physicochemical Properties

The combination of molecular weight (186.68 g/mol), chlorine isotope pattern (³⁵Cl/³⁷Cl signature), and estimated logP (~0.5 units higher than the linear 2-(4-chlorobutyl) analog) makes this compound a useful retention-time marker and system suitability standard in reversed-phase HPLC-MS method development for chloroalkylimidazole libraries . The isotopic chlorine doublet provides unambiguous mass spectrometric identification even in complex reaction mixtures, and the branched alkyl chain yields distinct chromatographic elution relative to linear or unchlorinated analogs, facilitating reaction monitoring and purity assessment in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Bradykinin B2 receptor modulator library synthesis
Patent-preferred 3-methylbutyl chloro scaffold
Enantioselective diversification per US 6,358,949
Nucleophilic displacement reactions
Terminal chloro leaving group with β-methyl steric context
Coupling efficiency and regioselectivity assessment
Chemical biology probe development
Absence of public bioactivity annotations
De novo target engagement without prior-art interference
HPLC-MS method development
Distinct mass and chlorine isotope signature
Retention time marker and system suitability standard
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